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Compound of Interest

Compound Name: Amcc-DM1

Cat. No.: B15607774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Amcc-DM1,

a lysine-conjugated antibody-drug conjugate (ADC), using a suite of mass spectrometry (MS)

techniques. The protocols outlined below are designed to assess critical quality attributes,

including the drug-to-antibody ratio (DAR), drug load distribution, and conjugation sites.

Introduction to Amcc-DM1 Analysis
Amcc-DM1 is an ADC where the cytotoxic agent DM1 is linked to lysine residues of a

monoclonal antibody (mAb) via a non-cleavable AMCC linker. Due to the nature of lysine

conjugation, Amcc-DM1 is a heterogeneous mixture of molecules with a varying number of

drugs conjugated to different lysine sites on the antibody. This heterogeneity necessitates a

comprehensive analytical strategy to ensure product quality, efficacy, and safety. Mass

spectrometry, coupled with chromatographic separations, offers a powerful platform for the

detailed characterization of such complex biomolecules.

This document outlines protocols for four key mass spectrometry-based workflows:

Native Mass Spectrometry (Native MS) for the determination of intact mass, drug load

distribution, and average DAR.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for the analysis of

the intact ADC and its reduced subunits (heavy chain and light chain) to determine DAR.
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Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS) as an orthogonal

method for assessing drug load distribution, although it is more commonly applied to

cysteine-linked ADCs.

Peptide Mapping by RPLC-MS for the identification of specific lysine conjugation sites.

Native Mass Spectrometry (Native MS) for Intact
ADC Analysis
Native MS allows for the analysis of the intact Amcc-DM1 ADC under non-denaturing

conditions, preserving the protein's three-dimensional structure. This technique is particularly

useful for determining the drug load distribution and calculating the average DAR.

Experimental Workflow: Native MS
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Caption: Workflow for Native MS analysis of Amcc-DM1.
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Protocol: Native MS of Amcc-DM1
Sample Preparation:

Perform a buffer exchange of the Amcc-DM1 sample into a volatile, MS-compatible buffer

such as 150 mM ammonium acetate, pH 7.0. This can be achieved using size-exclusion

chromatography (SEC) spin columns or dialysis.

Adjust the final protein concentration to approximately 1 mg/mL.

Instrumentation and Method:

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with a native

ESI source.

Method 1: Direct Infusion: Infuse the sample directly into the mass spectrometer at a flow

rate of 5-10 µL/min.

Method 2: SEC-MS: For online buffer exchange and separation of aggregates, use an

SEC column with an isocratic mobile phase of 50 mM ammonium acetate.[1]

Mass Spectrometer Settings:

Capillary Voltage: 1.2-1.5 kV

Source Temperature: 100-150 °C

Cone Voltage: 30-80 V (optimize to minimize in-source fragmentation)

Mass Range (m/z): 2000-8000

Resolution: >10,000

Data Analysis:

Acquire the mass spectrum, which will show a series of charge state envelopes

corresponding to different DAR species.
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Use deconvolution software (e.g., MaxEnt1) to convert the m/z spectrum into a zero-

charge mass spectrum.

Identify the mass peaks for each DAR species (DAR0, DAR1, DAR2, etc.).

Calculate the average DAR using the relative abundance of each species. The DAR for a

T-DM1 sample, a similar lysine-conjugated ADC, was determined to be 3.46, which is in

good agreement with the manufacturer's reported value of 3.50.[1]

Quantitative Data Summary: Native MS
Parameter Description

Typical Value for Lysine-
Conjugated DM1 ADC

Average DAR
Average number of DM1

molecules per antibody.
3.5

DAR Range
Distribution of drug-loaded

species.
DAR0 to DAR8

Mass of Unconjugated mAb
Mass of the antibody without

any drug-linker.

~148 kDa (varies with

glycosylation)

Mass of AMCC-DM1 Mass of the linker and drug. ~958 Da

Reversed-Phase Liquid Chromatography-Mass
Spectrometry (RPLC-MS)
RPLC-MS is a robust technique for determining the average DAR of lysine-conjugated ADCs.

Analysis can be performed on the intact ADC or after reduction to separate the light and heavy

chains.

Experimental Workflow: RPLC-MS (Reduced ADC)
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Caption: Workflow for RPLC-MS analysis of reduced Amcc-DM1.
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Protocol: RPLC-MS of Reduced Amcc-DM1
Sample Preparation (Reduction):

To 20 µg of Amcc-DM1, add dithiothreitol (DTT) to a final concentration of 10 mM.

Incubate at 37 °C for 30 minutes to reduce the interchain disulfide bonds.

Quench the reaction by adding an equal volume of 1% formic acid.

Instrumentation and Method:

LC System: UHPLC system.

Column: Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 1000Å,

2.1 mm x 50 mm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 20% to 60% B over 15 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 80 °C.

Mass Spectrometer: High-resolution Q-TOF or Orbitrap.

Mass Spectrometer Settings:

Capillary Voltage: 3.5-4.5 kV

Source Temperature: 300-350 °C

Mass Range (m/z): 300-4000

Data Acquisition: Profile mode
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Data Analysis:

Separate the light chain (LC) and heavy chain (HC) chromatographically.

Deconvolute the mass spectra for the LC and HC peaks to obtain the zero-charge

masses.

Identify the peaks corresponding to the unconjugated chains and the chains with one or

more AMCC-DM1 moieties.

Calculate the average DAR based on the relative abundance of the different species for

both the light and heavy chains.

Quantitative Data Summary: RPLC-MS of Reduced ADC
Chain Species Theoretical Mass (Da)

Light Chain LC + 0 DM1 ~23,500

LC + 1 DM1 ~24,458

Heavy Chain HC + 0 DM1 ~50,500

HC + 1 DM1 ~51,458

HC + 2 DM1 ~52,416

HC + 3 DM1 ~53,374

Note: Masses are approximate and will vary based on the specific antibody sequence and

post-translational modifications.

Hydrophobic Interaction Chromatography (HIC) with
MS Detection
HIC separates molecules based on their hydrophobicity. For ADCs, the addition of the

hydrophobic drug-linker increases retention on the HIC column, allowing for the separation of

species with different DARs. While HIC is the gold standard for cysteine-linked ADCs, its

application to the more heterogeneous lysine-linked ADCs can be challenging but may provide
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useful orthogonal information.[2][3] Online HIC-MS methods have been developed using

volatile salts like ammonium acetate or tartrate.[4]

Experimental Workflow: HIC-MS
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Caption: Workflow for HIC-MS analysis of Amcc-DM1.

Protocol: HIC-MS of Amcc-DM1
Sample Preparation:

Dilute the Amcc-DM1 sample in the HIC mobile phase A.

Instrumentation and Method:

LC System: HPLC or UHPLC system.

Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).

Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0. For MS

compatibility, 2M ammonium acetate can be used.

Mobile Phase B: 50 mM sodium phosphate, pH 7.0 (with a small percentage of

isopropanol if needed for elution). For MS compatibility, 20 mM ammonium acetate in 50%

acetonitrile/water.[5]

Gradient: A linear gradient from 100% A to 100% B over 30-60 minutes.

Flow Rate: 0.5-1.0 mL/min.

Column Temperature: 25-30 °C.

Mass Spectrometer: High-resolution Q-TOF or Orbitrap. An online desalting step may be

necessary if using non-volatile salts.

Data Analysis:

The chromatogram will show peaks corresponding to different DAR species, with higher

DAR species eluting later.

Correlate the eluted peaks with their mass spectra to confirm the identity of each DAR

species.
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Quantitative Data Summary: HIC
Peak Identified Species

1 Unconjugated mAb (DAR0)

2 DAR1

3 DAR2

... ...

n DARn

Note: Resolution of individual DAR species for lysine-conjugated ADCs can be challenging due

to the high number of positional isomers.

Peptide Mapping for Conjugation Site Analysis
Peptide mapping is used to identify the specific lysine residues on the antibody that are

conjugated with AMCC-DM1. This involves enzymatic digestion of the ADC, followed by LC-

MS/MS analysis of the resulting peptides.

Experimental Workflow: Peptide Mapping
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Caption: Workflow for peptide mapping analysis of Amcc-DM1.
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Protocol: Peptide Mapping of Amcc-DM1
Sample Preparation (Digestion):

Denaturation, Reduction, and Alkylation: Denature the ADC in 8 M urea. Reduce with 10

mM DTT at 37 °C for 1 hour. Alkylate with 25 mM iodoacetamide in the dark at room

temperature for 30 minutes.

Digestion: Dilute the sample to reduce the urea concentration to below 1 M. Add trypsin at

a 1:20 enzyme-to-substrate ratio and incubate overnight at 37 °C.

Quench the digestion with 1% formic acid.

Instrumentation and Method:

LC System: Nano- or micro-flow UHPLC system.

Column: C18 reversed-phase column suitable for peptide separations (e.g., 75 µm ID x 15

cm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A shallow gradient from 2% to 40% B over 60-120 minutes.

Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

Data Analysis:

Use a database search engine (e.g., Mascot, Sequest) to identify peptides from the

MS/MS spectra.

The antibody sequence is used as the database.

Define a variable modification on lysine corresponding to the mass of AMCC-DM1 (~958

Da).
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The software will identify peptides containing this modification, thereby pinpointing the

lysine conjugation sites. For T-DM1, a similar ADC, over 29 lysine conjugation sites were

identified using this approach.[6]

Quantitative Data Summary: Peptide Mapping
Peptide Sequence Modification Site of Conjugation

...TLYLQMNSLR... Unmodified -

...TLYLQMNSLK... AMCC-DM1 Lysine (K) at position X

...SDKTHTCPPCPAPELLG... Unmodified -

...SDKTHTCPPCPAPELLG... AMCC-DM1 Lysine (K) at position Y

Note: This table provides a conceptual representation. Actual data will consist of a

comprehensive list of identified conjugated peptides.

Conclusion
The mass spectrometry techniques detailed in these application notes provide a robust

framework for the comprehensive characterization of Amcc-DM1 ADCs. By employing native

MS, RPLC-MS, and peptide mapping, researchers and drug development professionals can

effectively monitor critical quality attributes such as drug-to-antibody ratio, drug load

distribution, and conjugation site occupancy. This multi-faceted analytical approach is essential

for ensuring the consistency, stability, and efficacy of Amcc-DM1 throughout its development

and manufacturing lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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